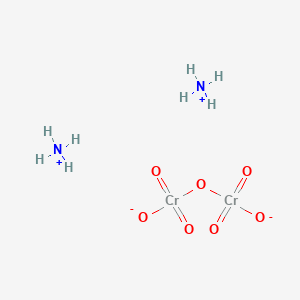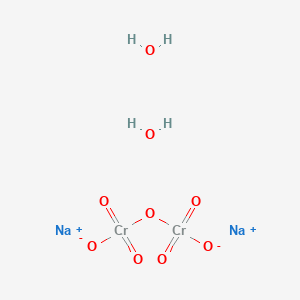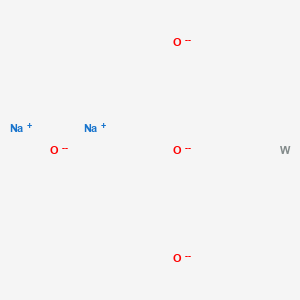
Calcium thioglycolate (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium thioglycolate (1:1) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. Calcium thioglycolate (1:1) is mainly used as a reducing agent in various chemical reactions.
Mecanismo De Acción
Calcium thioglycolate (1:1) acts as a reducing agent by donating electrons to other compounds. This process results in the formation of a new compound and the oxidation of calcium thioglycolate (1:1) to calcium thioglycolate disulfide. The mechanism of action of calcium thioglycolate (1:1) is similar to other reducing agents, such as sodium borohydride and lithium aluminum hydride.
Efectos Bioquímicos Y Fisiológicos
Calcium thioglycolate (1:1) has no known biochemical or physiological effects. It is not used in the medical field and is not approved for human consumption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using calcium thioglycolate (1:1) in lab experiments include its low cost, easy availability, and high purity. It is also a mild reducing agent, which makes it suitable for the synthesis of sensitive compounds. However, calcium thioglycolate (1:1) has some limitations, such as its slow reaction rate and the need for an acidic environment for optimal performance.
Direcciones Futuras
Calcium thioglycolate (1:1) has many potential future directions in scientific research. One possible direction is the synthesis of new materials using calcium thioglycolate (1:1) as a reducing agent. Another direction is the optimization of the synthesis process to improve the reaction rate and yield. Additionally, calcium thioglycolate (1:1) could be used in the synthesis of new organic compounds for various applications, such as pharmaceuticals and agrochemicals.
Conclusion:
Calcium thioglycolate (1:1) is a versatile reducing agent that has many scientific research applications. It is commonly used in the synthesis of nanoparticles, organic compounds, and carbon-based materials. The mechanism of action of calcium thioglycolate (1:1) is similar to other reducing agents, and it has no known biochemical or physiological effects. While it has some limitations, calcium thioglycolate (1:1) has many potential future directions in scientific research.
Métodos De Síntesis
Calcium thioglycolate (1:1) can be synthesized by reacting calcium hydroxide with thioglycolic acid. The reaction is as follows:
Ca(OH)2 + 2HSCH2COOH → Ca(SCH2COO)2 + 2H2O
The resulting product is calcium thioglycolate (1:1), which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
Calcium thioglycolate (1:1) has various scientific research applications. It is commonly used as a reducing agent in the synthesis of nanoparticles, such as silver and gold nanoparticles. Calcium thioglycolate (1:1) can also be used as a reducing agent in the synthesis of graphene oxide and other carbon-based materials. Furthermore, it is used as a reducing agent in the synthesis of organic compounds, such as aldehydes and ketones.
Propiedades
Número CAS |
37457-75-3 |
|---|---|
Nombre del producto |
Calcium thioglycolate (1:1) |
Fórmula molecular |
C2H2CaO2S |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
calcium;2-sulfidoacetate |
InChI |
InChI=1S/C2H4O2S.Ca/c3-2(4)1-5;/h5H,1H2,(H,3,4);/q;+2/p-2 |
Clave InChI |
QVCFQEFEMBCIOI-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])[S-].[Ca+2] |
SMILES canónico |
C(C(=O)[O-])[S-].[Ca+2] |
Otros números CAS |
29820-13-1 |
Pictogramas |
Corrosive; Irritant |
Números CAS relacionados |
68-11-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)



![2,3-Dihydro-5-amino-7-methyl-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B147861.png)

